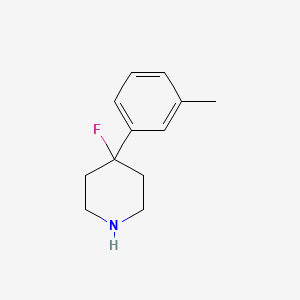

4-Fluoro-4-(m-tolyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16FN |

|---|---|

Molekulargewicht |

193.26 g/mol |

IUPAC-Name |

4-fluoro-4-(3-methylphenyl)piperidine |

InChI |

InChI=1S/C12H16FN/c1-10-3-2-4-11(9-10)12(13)5-7-14-8-6-12/h2-4,9,14H,5-8H2,1H3 |

InChI-Schlüssel |

UWJUHNGPBVORQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2(CCNCC2)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Fluoro 4 M Tolyl Piperidine and Structural Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 4-Fluoro-4-(m-tolyl)piperidine reveals two primary strategic disconnections for its synthesis. deanfrancispress.comlkouniv.ac.injournalspress.com The first approach involves disconnecting the carbon-fluorine (C-F) bond, suggesting a late-stage fluorination of a 4-(m-tolyl)piperidine precursor. This can be achieved via electrophilic, nucleophilic, or deoxyfluorination methods. The second major strategy involves disconnecting the carbon-nitrogen (C-N) bonds of the piperidine (B6355638) ring. researchgate.net This leads to pathways where the piperidine ring is constructed from a fluorinated acyclic or aromatic precursor, with the catalytic hydrogenation of a corresponding fluorinated pyridine (B92270) being a prominent example. researchgate.netnih.gov

Key Retrosynthetic Disconnections:

| Disconnection | Precursor Type | Synthetic Strategy |

| C(4)-F Bond | 4-(m-tolyl)piperidine derivative (e.g., 4-hydroxy) | Direct Fluorination (Electrophilic, Nucleophilic, Deoxyfluorination) |

| C(2)-N & C(6)-N Bonds | Fluorinated pyridine derivative | Cyclization/Ring-Formation (e.g., Catalytic Hydrogenation) |

Direct Fluorination Strategies

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing piperidine or a related precursor. The choice of method depends on the nature of the substrate and the desired selectivity.

Electrophilic Fluorination Approaches

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center. wikipedia.orgalfa-chemistry.com For the synthesis of 4-fluoro-4-arylpiperidines, this typically involves the reaction of an enolate, enol ether, or an organometallic derivative of a piperidone with an N-F class reagent. nih.govbeilstein-journals.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). wikipedia.orgbeilstein-journals.org While a powerful method, challenges can include managing selectivity and preventing side reactions. fishersci.co.uk Palladium-catalyzed electrophilic fluorination of arylsilanes or arylstannanes has also emerged as a viable, though complex, strategy. nih.gov

Common Electrophilic Fluorinating Agents:

| Reagent | Abbreviation | Typical Substrates |

| N-Fluorobenzenesulfonimide | NFSI | Enolates, Amides, Aromatic Hydrocarbons |

| Selectfluor® | F-TEDA-BF₄ | Alkenes, Enol Ethers, Aromatic Compounds |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Carbanions (e.g., Grignard reagents, Enolates) |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination strategies employ a fluoride (B91410) anion (F⁻) source to displace a suitable leaving group or to open a strained ring. alfa-chemistry.comsigmaaldrich.com A key method for forming 4-fluoropiperidines is the aza-Prins cyclization reaction. nih.govresearchgate.netbeilstein-journals.org In this approach, a homoallylic amine reacts with an aldehyde in the presence of a fluoride source. For instance, using 1,3-diphenyl-1,3-propanediamine/hydrogen fluoride (DMPU/HF) as the nucleophilic fluorinating agent can provide high yields and diastereoselectivity in the synthesis of 4-fluoropiperidines. nih.gov The reaction proceeds through the formation of a carbocation intermediate which is then quenched by the fluoride ion. nih.gov Another approach involves the classic Sₙ2 displacement of a leaving group (like a tosylate or triflate) at the C-4 position of a piperidine ring by a fluoride source, although this requires careful preparation of the stereodefined precursor. nih.gov

Deoxyfluorination Reactions for C-F Bond Formation

Deoxyfluorination is a widely used method that converts a hydroxyl group into a carbon-fluorine bond and represents a direct pathway to this compound from the corresponding 4-hydroxy-4-(m-tolyl)piperidine precursor. cas.cn A variety of reagents have been developed for this transformation. Classical reagents include diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. cas.cnchemrxiv.org More modern reagents like PyFluor, PhenoFluor, and AlkylFluor have been developed to improve functional group tolerance and reduce side reactions like elimination. cas.cnchemrxiv.org Aryl fluorosulfonates have also been recently developed as stable, low-cost, and efficient deoxyfluorinating reagents that are tolerant of diverse functional groups. cas.cn For tertiary alcohols, which can be challenging substrates, radical-mediated deoxyfluorination methods have also been established. nih.gov

Selected Deoxyfluorination Reagents:

| Reagent | Key Features |

| DAST / Deoxo-Fluor® | Classical sulfur-based reagents; effective but can be thermally unstable. cas.cn |

| PyFluor | Sulfur-based; improved safety and cost-effectiveness over classical reagents. chemrxiv.org |

| Aryl Fluorosulfonates | Bench-stable, low-cost, and efficient for primary and secondary alcohols. cas.cn |

| CpFluor | All-carbon-based reagent for deoxyfluorination of carboxylic acids to acyl fluorides. cas.cn |

Cyclization and Ring-Forming Reactions for Piperidine Scaffold Construction

An alternative and powerful strategy involves forming the piperidine ring from a precursor that already contains the required C-F bond.

Catalytic Hydrogenation of Fluorinated Pyridine Precursors

The catalytic hydrogenation of appropriately substituted fluoropyridines is a direct and robust method for accessing fluorinated piperidines. nih.govacs.org This approach benefits from the wide availability of pyridine starting materials. nih.gov A significant challenge in this transformation is preventing the undesired hydrodefluorination side reaction. nih.govacs.org

Research has shown that palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium(II) hydroxide (B78521) on carbon (Pearlman's catalyst), are effective for the chemoselective reduction of fluoropyridines, often in the presence of a Brønsted acid like HCl to improve activity and suppress defluorination. nih.govacs.org This methodology has been successfully applied to synthesize a variety of multi-fluorinated and aryl-substituted fluoropiperidines in good yields and with high cis-diastereoselectivity. nih.govacs.org

Another sophisticated approach is the one-pot dearomatization–hydrogenation (DAH) process. nih.gov This rhodium-catalyzed reaction uses an additive like pinacol (B44631) borane (B79455) (HBpin) to facilitate the dearomatization of the fluoropyridine ring, which is then hydrogenated to the all-cis-fluorinated piperidine with high diastereoselectivity. nih.gov This method has been used to prepare fluorinated analogues of several commercial drugs. researchgate.net

Catalytic Systems for Fluoropyridine Hydrogenation:

| Catalyst System | Key Features | Reference |

| Pd(OH)₂/C, HCl, H₂ | Robust, simple, and provides good yields and high cis-selectivity. Tolerates various functional groups. | nih.govacs.org |

| [Rh(COD)Cl]₂, HBpin, H₂ | One-pot dearomatization-hydrogenation (DAH) process. Highly diastereoselective for all-cis products. | nih.gov |

| [Cp*RhCl₂]₂, HCOOH, H₂O | Reductive transamination of pyridinium (B92312) salts to access N-aryl piperidines under mild conditions. | acs.org |

Reductive Amination Strategies for Piperidine Ring Assembly

Reductive amination serves as a powerful and direct method for constructing the piperidine ring, particularly from 1,5-dicarbonyl compounds. chim.itresearchgate.net This strategy involves the reaction of a dicarbonyl substrate with an amine source, such as ammonium (B1175870) formate (B1220265) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), to form the heterocyclic ring in a single operational step. chim.itnih.govresearchgate.net

This approach is highly versatile, as the choice of amine dictates the N-substituent on the resulting piperidine. chim.it The process typically proceeds through the formation of an imine or enamine intermediate, which then undergoes intramolecular cyclization followed by reduction. researchgate.net For the synthesis of a compound like this compound, a hypothetical precursor would be a 4-fluoro-4-(m-tolyl)-1,5-pentanedial or a related diketone. The reaction of this dicarbonyl compound with ammonia (B1221849) or an ammonia equivalent would lead to the piperidine ring.

A key challenge in the reductive amination of certain substrates is controlling the stereochemistry at newly formed chiral centers. chim.it However, for a prochiral dicarbonyl, the use of a chiral amine can induce diastereoselectivity in the final piperidine product. nih.gov The reaction conditions are generally mild, and various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net

Intramolecular Annulation and Cyclization Approaches (e.g., [4+2] Annulation)

Intramolecular annulation and cyclization reactions provide a powerful means to construct the piperidine ring with control over substitution patterns. The [4+2] cycloaddition, or aza-Diels-Alder reaction, is a notable example where an imine acts as the dienophile, reacting with a diene to form a tetrahydropyridine (B1245486) precursor, which can then be reduced to the corresponding piperidine. mdpi.comresearchgate.net For this reaction to be successful, the imine often requires activation by electron-withdrawing groups. mdpi.com

Another strategy involves a palladium-catalyzed [4+2] annulation of vinyl-substituted heterocycles with allenes, which can be applied to the synthesis of various N-heterocycles, including piperidines. acs.org This method is modular and allows for the rapid construction of the piperidine core. acs.org For instance, α-fluoro-β-ketoesters can be used as starting materials in an allylation/condensation sequence to generate precursors for the annulation, leading to 3-fluoropiperidines. acs.org

Tunable [3+2] and [4+2] annulation protocols have also been developed, where the reaction pathway can be directed towards either pyrrolidine (B122466) or piperidine synthesis by controlling the reaction conditions, such as the halogenating reagents and solvent. nih.govrsc.org These methods often involve the intermolecular coupling of alkenes with bifunctional reagents. nih.govrsc.org For example, the reaction of styrene (B11656) with an allylsulfonamide in the presence of N-iodosuccinimide (NIS) can lead to a piperidine product. nih.gov This approach has been shown to be effective for a range of styrene derivatives, affording piperidines in good yields and with high stereoselectivity. nih.gov

Ring Expansion and Rearrangement Reactions

Ring expansion reactions offer an alternative and often stereoselective route to substituted piperidines from more readily available smaller ring systems, such as pyrrolidines. acs.orgrsc.orgrsc.org A common strategy involves the conversion of a 2-(hydroxymethyl)pyrrolidine derivative into a species with a good leaving group on the methyl group, such as a mesylate or tosylate. rsc.org Subsequent treatment with a nucleophile can induce a rearrangement, leading to a 3-substituted piperidine. rsc.org

This methodology has been successfully used to synthesize 3-fluoropiperidines. dntb.gov.ua For example, optically active prolinols can be treated with diethylaminosulfur trifluoride (DAST) to induce a ring expansion to the corresponding 3-fluoropiperidine (B1141850), often with high stereoselectivity. dntb.gov.ua The reaction is proposed to proceed through an intermediate aziridinium (B1262131) ion, which is then opened by the fluoride ion. dntb.gov.ua This method has also been extended to the synthesis of 3-fluoroazepanes from 2-hydroxymethylpiperidines. dntb.gov.ua

Another approach involves the stereospecific rearrangement of N-tosyl-2-iodomethylpyrrolidines in the presence of BF₃·Et₂O, which allows for the rapid synthesis of 3-fluorinated piperidines. kg.ac.rs The reaction is believed to proceed via an aziridinium ion intermediate, with the cyclization step being diastereodetermining. kg.ac.rs

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of fluorinated piperidines is of significant interest due to the importance of stereochemistry in bioactive molecules. nih.govacs.org Several strategies have been developed to control the stereochemical outcome of the reactions.

One approach involves the hydrogenation of a chiral precursor. For example, a chiral auxiliary can be attached to the pyridine ring, which then directs the hydrogenation to occur from a specific face of the molecule. nih.govacs.org An oxazolidine-substituted pyridine, derived from a chiral amino alcohol, can be hydrogenated diastereoselectively. nih.govacs.org Subsequent cleavage of the auxiliary yields an enantioenriched fluorinated piperidine. nih.govacs.org

Asymmetric catalysis is another powerful tool. Chiral rhodium catalysts have been used in the transfer hydrogenation of pyridinium salts, employing a chiral amine as a hydrogen and chirality source to achieve excellent diastereo- and enantioselectivities in the resulting piperidines. dicp.ac.cnbohrium.com Similarly, palladium-catalyzed oxidative aminofluorination of unactivated alkenes using a chiral ligand, such as a pyridine-oxazoline (Quox) ligand, has been shown to produce enantioenriched fluoropiperidines. thieme-connect.com The choice of fluoride source and ligand is critical for achieving high reactivity and enantiomeric excess. thieme-connect.com

Intramolecular cyclization strategies can also be rendered enantioselective. For instance, an organo-catalyzed [4+2] annulation of glutaraldehyde (B144438) with C3-indolyl-imines using proline as a catalyst can produce indolyl-piperidines with high enantioselectivity. researchgate.net While not directly applied to this compound, these principles demonstrate the potential for developing enantioselective routes to such compounds.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Fluoropyridine |

| All-cis-3-fluoropiperidine |

| All-cis-fluorinated piperidines |

| Chiral Fluoropiperidines |

| Substituted Piperidines |

| (Multi)fluorinated piperidines |

| Fluorinated piperidine derivatives |

| Piperidinones |

| 3-Fluoropiperidines |

| 3-Fluoroazepanes |

| N-tosyl-2-iodomethylpyrrolidines |

| Enantioenriched fluorinated piperidine |

| Indolyl-piperidines |

| Pyrrolidines |

| 4-fluoro-4-(m-tolyl)-1,5-pentanedial |

| 2-(hydroxymethyl)pyrrolidine |

| Tetrahydropyridine |

| Pinacol borane |

| Diethylaminosulfur trifluoride |

| Sodium cyanoborohydride |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

| N-iodosuccinimide |

| [Rh(COD)Cl]₂ |

| Rh-CAAC complex |

| [RhCp*Cl₂]₂ |

| Rh₂O₃ |

| Pd(OH)₂ on carbon |

| Pd/C |

| PtO₂ |

| Raney nickel |

| Rh/C |

| Ru/Al₂O₃ |

| Rh/Al₂O₃ |

Asymmetric Catalysis in Fluoropiperidine Synthesis

The development of asymmetric catalytic systems is crucial for accessing enantiomerically enriched fluoropiperidines, which are highly sought-after in medicinal chemistry. Palladium and rhodium-based catalysts have emerged as powerful tools in this domain.

One notable strategy involves the palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters, which serves as a versatile method for preparing 3-fluoropiperidine intermediates. chemistryviews.org Utilizing the Trost family of chiral ligands, this approach can yield products with high enantiomeric excess (up to 92% ee). chemistryviews.org Although this method focuses on 3-fluoropiperidines, it highlights the potential of palladium catalysis in constructing chiral C-F bonds within the piperidine ring.

Another significant advancement is the enantioselective palladium(II)-catalyzed oxidative aminofluorination of unactivated alkenes. sioc-journal.cn This reaction employs Et4NF·3HF as a practical fluoride source in combination with a palladium catalyst and a chiral ligand, such as a quinoxaline-based (Quox) ligand. sioc-journal.cn This method allows for the desymmetrization of amines containing two allyl groups, providing access to fluoropiperidines with good yield and enantioselectivity. sioc-journal.cn

Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts also represents a powerful technique for synthesizing chiral piperidines, including those bearing fluorine substituents. google.com An asymmetric reductive transamination (ART) reaction using a chiral primary amine and a rhodium catalyst can produce a variety of chiral piperidines with high diastereoselectivity. google.com This method is notable for its scalability and tolerance of various functional groups. google.com

Table 1: Asymmetric Catalytic Approaches to Fluoropiperidines

| Reaction Type | Catalyst/Ligand | Substrate Type | Key Features | Ref |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Pd / Trost Ligands | Acyclic α-fluoro-β-ketoesters | Provides access to 3-fluoropiperidine intermediates; up to 92% ee. | chemistryviews.org |

| Oxidative Aminofluorination | Pd2(dba)3 / Quox Ligand | Unactivated Alkenes | Uses Et4NF·3HF as fluoride source; allows desymmetrization. | sioc-journal.cn |

| Asymmetric Reductive Transamination | [Cp*RhCl2]2 | N-alkyl Pyridinium Salts | Employs a chiral primary amine; scalable and tolerates functional groups. | google.com |

Diastereoselective Synthesis of Fluorinated Piperidine Derivatives

Controlling the diastereoselectivity in the synthesis of polysubstituted fluoropiperidines is a formidable challenge. Several innovative methods have been developed to address this, primarily through hydrogenation of fluorinated pyridine precursors.

A highly effective strategy is the dearomatization–hydrogenation of fluoropyridines. nih.govnih.govnumberanalytics.com This one-pot, two-step process utilizes a rhodium catalyst with pinacol borane (HBpin) to first dearomatize the fluoropyridine, followed by hydrogenation to yield all-cis-(multi)fluorinated piperidine derivatives with high diastereoselectivity. nih.govnih.govnumberanalytics.com This method avoids issues like catalyst deactivation and hydrodefluorination often encountered in direct hydrogenation of heteroaromatics. numberanalytics.com The resulting fluorinated piperidines can be analogues of biologically active compounds. nih.gov

Heterogeneous hydrogenation using a palladium catalyst offers a complementary and robust approach. acs.org This method allows for the cis-selective reduction of readily available fluoropyridines, tolerating other aromatic systems. acs.org It has been successfully applied to synthesize multifluorinated 4-aryl-3-fluoropiperidines. acs.org The reaction conditions are generally mild, and the process demonstrates high tolerance for air and moisture. acs.org

A different approach involves the nucleophilic substitution of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile. This key reaction was used to control the C3-C4 relative stereochemistry to afford a (3R,4R)-isomer of a 4-aryl-3-methylpiperidine derivative, which could then be further functionalized. nih.gov

Table 2: Diastereoselective Synthetic Methods for Fluoropiperidines

| Method | Catalyst/Reagent | Substrate | Product | Key Features | Ref |

|---|---|---|---|---|---|

| Dearomatization-Hydrogenation | Rhodium-carbene catalyst, HBpin, H2 | Fluoropyridines | all-cis-(multi)fluorinated piperidines | One-pot, two-step process; high diastereoselectivity. | nih.govnih.govnumberanalytics.com |

| Heterogeneous Hydrogenation | Palladium on Carbon (Pd/C), H2 | Fluoropyridines | cis-fluorinated piperidines | Robust and simple; tolerates other aromatic systems. | acs.org |

| Nucleophilic Aromatic Substitution | Deprotonated 3-methyl-4-piperidinenitrile | Fluoroarene | (3R*,4R*)-4-Aryl-3-methylpiperidine | Controls C3-C4 relative stereochemistry. | nih.gov |

Biocatalytic Approaches to Enantiopure Fluoropiperidines

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiopure pharmaceuticals. nih.gov Enzymes offer exquisite selectivity under mild reaction conditions, making them ideal for the synthesis of complex chiral molecules like fluoropiperidines.

A prominent biocatalytic strategy is the desymmetrization of a prochiral piperidine precursor. For instance, the synthesis of (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid was achieved on a large scale through a biocatalytic desymmetrization step. researchgate.net This was followed by a flow photochemical decarboxylative fluorination, demonstrating a powerful combination of biocatalysis and modern photochemical methods to access single-isomer products. acs.orgresearchgate.net

Enzymatic reductive amination and imine reduction are also key biocatalytic transformations. Stereocontrol can be achieved through a highly enantioselective transamination to produce optically pure enamine or imine intermediates. Subsequent diastereoselective reduction, which can be catalyzed by either a metal catalyst or an imine reductase enzyme, yields the desired trisubstituted piperidines in high stereoisomeric purity. researchgate.net It is even possible to couple two biocatalytic reactions in a concurrent one-pot process, streamlining the synthetic sequence. researchgate.net

Recent developments have also combined scalable enzymatic C-H oxidation with radical cross-coupling reactions. chemistryviews.org This approach allows for the introduction of hydroxyl groups into inexpensive piperidine precursors using enzymes, followed by radical cross-coupling to assemble complex, three-dimensional piperidine derivatives in a modular and enantioselective fashion. chemistryviews.org

Table 3: Biocatalytic Strategies for Enantiopure Fluoropiperidines

| Biocatalytic Method | Key Transformation | Intermediate/Product | Advantages | Ref |

|---|---|---|---|---|

| Desymmetrization & Photochemistry | Biocatalytic desymmetrization followed by photochemical decarboxylative fluorination | Enantiopure fluorinated piperidine carboxylic acids | Scalable, high enantiomeric and diastereomeric excess. | acs.orgresearchgate.net |

| Transamination & Reduction | Enantioselective transamination followed by diastereoselective reduction | Optically pure trisubstituted piperidines | High stereoisomeric purity; potential for one-pot concurrent reactions. | researchgate.net |

| C-H Oxidation & Radical Coupling | Enzymatic C-H hydroxylation followed by radical cross-coupling | Complex, 3D piperidine derivatives | Modular, enantioselective, uses inexpensive starting materials. | chemistryviews.org |

Chemical Reactivity and Transformations of 4 Fluoro 4 M Tolyl Piperidine Derivatives

The chemical scaffold of 4-fluoro-4-(m-tolyl)piperidine offers multiple sites for chemical modification, making it a versatile building block in medicinal chemistry and materials science. The reactivity of this compound is primarily centered around three key areas: the secondary amine of the piperidine (B6355638) ring, the fluorine atom at the C4-position, and the m-tolyl moiety. Strategic manipulation of these sites allows for extensive structural diversification.

Conformational Analysis and Stereochemical Investigations

Fundamental Principles of Six-Membered Ring Conformations

Saturated six-membered rings, such as cyclohexane (B81311) and piperidine (B6355638), are not planar. To alleviate ring strain, they adopt puckered conformations. The most stable and well-studied of these is the chair conformation . In this arrangement, the carbon-carbon bonds are staggered, minimizing torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, reducing angle strain.

In a chair conformation, the substituent positions are not equivalent; they are classified as either axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The chair form can undergo a conformational inversion, or "ring-flip," where axial substituents become equatorial and vice versa.

Other, higher-energy conformations exist, such as the boat and twist-boat . The boat conformation is destabilized by torsional strain from eclipsed bonds and steric strain between the "flagpole" hydrogens. The twist-boat is more stable than the true boat as it partially relieves these strains, but it is generally less stable than the chair conformation. For most substituted piperidines, the chair conformation is the predominant form in equilibrium. oup.com

Influence of Fluorine Substitution on Piperidine Ring Conformation

The introduction of a fluorine atom at the 4-position of a piperidine ring, particularly when an aryl group is also present at the same position, significantly influences the ring's conformational preferences. This is due to a combination of steric and complex stereoelectronic effects.

While substituents on six-membered rings typically prefer the sterically less hindered equatorial position, fluorine is a notable exception under certain conditions. For many fluorinated piperidines, a surprising preference for the axial position is observed. beilstein-journals.org This preference is particularly pronounced when the piperidine nitrogen is protonated or bears an electron-withdrawing group. nih.govd-nb.infonih.gov

In the case of 4-substituted piperidinium (B107235) salts (the protonated form), a consistent stabilization of the axial conformer is observed for polar substituents like fluorine. nih.gov For 4-fluoropiperidinium, this stabilization is significant enough to reverse the conformational preference, making the axial conformer the more stable one. nih.gov Experimental determination of these preferences is often achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing the coupling constants between the fluorine atom and adjacent protons (e.g., ³J(¹⁹F,¹H)). nih.govd-nb.info A large coupling constant is typically indicative of an axial fluorine, while a smaller one suggests an equatorial orientation.

However, in some specific cases, such as the 4-fluoropiperidinium salt in aqueous solution, the equatorial conformer was unexpectedly found to be dominant. d-nb.info This highlights that the balance of forces is delicate and can be tipped by factors like solvation. d-nb.info

The preference for an axial fluorine in certain piperidine derivatives is not governed by simple sterics but by more subtle stereoelectronic interactions. nih.govacs.org

C-F…N⁺ Interactions: A key factor is the electrostatic attraction between the electron-rich fluorine atom and the positively charged nitrogen in a protonated piperidine (piperidinium ion). beilstein-journals.orgresearchgate.netacs.org This charge-dipole interaction is maximized when the C-F bond is axial, placing it in a gauche relationship to the N-H⁺ bond, thus stabilizing this conformation. beilstein-journals.orgbeilstein-journals.org This interaction can be substantial, with stabilization energies estimated to be around 5.0 kcal/mol in some cases. beilstein-journals.org

Hyperconjugation: Another significant stabilizing force is hyperconjugation. This involves the donation of electron density from a bonding orbital to a nearby empty (antibonding) orbital. In the case of an axial fluorine, there is an efficient overlap between the electron-rich C-H or C-C bonds that are anti-periplanar (in a 180° dihedral arrangement) to the C-F bond and the low-energy antibonding orbital (σ) of the C-F bond. d-nb.infobeilstein-journals.org Similarly, donation from anti-periplanar C-H bonds into the σ orbital of the C-N bond can also contribute to the stability of the axial conformer. d-nb.info These hyperconjugative interactions are often referred to as a "gauche effect." nih.govbeilstein-journals.org

The interplay between these attractive electrostatic and hyperconjugative forces often outweighs the steric repulsion that would typically favor the equatorial position. d-nb.info

The conformational balance in 4-fluoro-4-arylpiperidines is highly sensitive to the nature of the substituent on the nitrogen atom and the polarity of the surrounding solvent.

Solvent Polarity: Solvent effects play a major role in determining conformational preference. nih.govnih.gov Systematic studies on fluorinated piperidines have shown a clear correlation: as the polarity of the solvent increases, the preference for the axial fluorine conformation also increases. nih.gov For example, in one study, the conformational equilibrium of a difluoropiperidine derivative shifted significantly toward the axial conformer when the solvent was changed from benzene (B151609) (nonpolar) to DMSO (highly polar). nih.gov This is because the axial conformer often possesses a larger molecular dipole moment than the equatorial one, and polar solvents preferentially stabilize the more polar species. d-nb.info In the puzzling case of the 4-fluoropiperidinium salt, where the equatorial conformer was dominant in water, it was suggested that the equatorial form has a significantly larger dipole moment, allowing it to be uniquely stabilized by the highly polar aqueous environment. d-nb.info

Table 4.2.3: Effect of Solvent Polarity on Axial Fluorine Preference in a Difluoropiperidine Derivative An illustrative example based on data for a 3,5-difluoropiperidine (B12995073) derivative shows a clear trend applicable to related structures.

| Solvent | Solvent Polarity (ε) | Observed Conformation | ³J(F,H) Coupling Constant (Hz) - Indicator of Axial Character |

|---|---|---|---|

| Benzene (C₆H₆) | 2.3 | Increasing Equatorial | 34.1 |

| Chloroform (CHCl₃) | 4.8 | Mixed/Shifting | 36.1 |

| Dichloromethane (CH₂Cl₂) | 9.1 | Increasing Axial | 38.8 |

| DMSO | 46.7 | Predominantly Axial | 44.4 |

Data adapted from a study on a TFA-protected 3,5-difluoropiperidine, demonstrating the principle of solvent influence. nih.gov

Conformational Dynamics and Inversion Pathways

The various conformations of a piperidine ring are not static but are in a constant state of dynamic equilibrium. The primary process is the chair-to-chair ring inversion. osti.gov For the molecule to flip from one chair form to another, it must pass through higher-energy intermediates, such as the half-chair and the twist-boat conformations. osti.gov

The energy barrier for this ring inversion is a key parameter. In simple N-alkoxypiperidines, this barrier is primarily a function of the ring inversion process itself, rather than rotation around the N-O bond or inversion at the nitrogen atom. acs.orgnih.gov However, for 1-phenylpiperidin-4-one, the barrier for nitrogen inversion (switching the phenyl group from axial to equatorial) is relatively low (1.5-3.2 kcal/mol), while the barrier for the full ring inversion is higher (4.0 kcal/mol). osti.gov The presence of bulky substituents or specific stereoelectronic interactions can raise or lower these energy barriers, affecting the rate at which the conformations interconvert.

Effect of Additional Substituents on Ring Pucker and Stereochemistry

The introduction of further substituents on the piperidine ring, in addition to the 4-fluoro and 4-m-tolyl groups, would create a more complex stereochemical landscape. The final conformational preference would be a net result of all competing steric and stereoelectronic interactions.

For instance, a study on cis-3-fluoro-4-methylpiperidine showed a high preference for the fluorine atom to be axial. d-nb.info This was attributed to the combined forces of electrostatic interactions, hyperconjugation, and the steric influence of the adjacent methyl group, which pushes the fluorine into the axial position to avoid unfavorable interactions. d-nb.info In some highly substituted spirocyclic piperidines, the steric bulk is so significant that the ring is forced out of a chair and into a boat conformation to relieve strain. rsc.orgwhiterose.ac.uk Therefore, the stereochemistry and conformational outcome of a polysubstituted piperidine like 4-fluoro-4-(m-tolyl)piperidine would depend critically on the position, size, and electronic nature of any other groups on the ring.

Spectroscopic and Diffraction Based Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the stereochemical arrangement of a molecule in solution. For 4-Fluoro-4-(m-tolyl)piperidine, a comprehensive NMR analysis involves ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional techniques to establish through-bond and through-space correlations.

¹H and ¹³C NMR for Primary Structural Assignment

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aromatic protons of the m-tolyl group and the aliphatic protons of the piperidine (B6355638) ring. The protons on the piperidine ring would typically appear as complex multiplets in the upfield region, with their chemical shifts and coupling constants being indicative of their axial or equatorial positions. The methyl protons of the tolyl group would present as a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The number of unique carbon signals confirms the molecular symmetry. The carbon atom attached to the fluorine atom (C4) is expected to show a characteristic large one-bond C-F coupling constant. The chemical shifts of the piperidine carbons are sensitive to the conformation of the ring.

¹⁹F NMR for Characterization of Fluorine Environments

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is anticipated in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic nature of the substituents on the piperidine ring. Furthermore, coupling between the fluorine nucleus and nearby protons (²JHF, ³JHF) can be observed, aiding in the assignment of proton signals and providing conformational information. The ability to switch between ¹H and ¹⁹F NMR allows for a comprehensive analysis of the fluorine's impact on the molecular structure. magritek.com

Two-Dimensional NMR Techniques for Stereochemical and Conformational Analysis

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals of this compound. COSY spectra reveal proton-proton coupling networks, connecting adjacent protons within the piperidine ring and the tolyl substituent. HSQC spectra correlate each proton to its directly attached carbon atom.

For determining the stereochemistry and preferred conformation, NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. NOESY detects through-space interactions between protons that are in close proximity. For instance, the observation of NOE cross-peaks between the fluorine atom (via Heteronuclear Overhauser Effect, HetNOE) or the axial/equatorial protons on the piperidine ring and the protons of the m-tolyl group would provide definitive evidence for the spatial arrangement of these groups. Such analyses have been instrumental in understanding the conformational behavior of fluorinated piperidines. amazonaws.com

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₂H₁₆FN. The measured mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺) would be compared to the calculated exact mass, providing a high degree of confidence in the compound's identity.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide structural information. Characteristic fragmentation pathways for piperidine derivatives often involve cleavage of the ring or loss of substituents. The fragmentation of this compound would likely show fragments corresponding to the loss of the fluorine atom, the tolyl group, or parts of the piperidine ring, which helps in piecing together the molecular structure. While specific data for the target compound is not available, general fragmentation patterns for related cathinone (B1664624) and phenethylamine (B48288) derivatives have been studied. d-nb.infoscispace.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique yields a three-dimensional model of the molecule, from which bond lengths, bond angles, and dihedral angles can be accurately measured.

Analysis of Molecular Geometry (Bond Lengths, Bond Angles, Dihedral Angles)

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural data. The analysis would confirm the piperidine ring's conformation, which is typically a chair form in related structures. nih.gov The orientation of the fluorine atom and the m-tolyl group (axial or equatorial) would be unequivocally determined.

Elucidation of Piperidine Ring Conformation in Crystalline State

For instance, studies on analogous compounds like 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one have confirmed a chair conformation where the substituent groups are oriented equatorially to maintain stability. chemrevlett.com In contrast, other derivatives, such as 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one, have been observed to adopt a twist-boat conformation. chemrevlett.com The specific conformation of this compound in its crystalline form would be definitively determined by single-crystal X-ray diffraction, which would provide precise data on bond angles and torsion angles within the piperidine ring. Theoretical calculations using Density Functional Theory (DFT) can also be employed to predict the most stable conformation by optimizing the molecular geometry. bohrium.comresearchgate.net

Table 1: Common Piperidine Ring Conformations in Crystalline Derivatives

| Conformation | Description | Example Compounds |

|---|---|---|

| Chair | The most stable conformation, minimizing both angle and torsional strain. | (2-Ethoxyphenyl)[4-(6-fluorobenzo[d]... researchgate.net, 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile researchgate.net |

| Distorted Chair | A slight deviation from the ideal chair geometry due to substituent effects. | 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one chemrevlett.com |

| Boat / Twist-Boat | Higher energy conformations, sometimes stabilized by specific intramolecular interactions. | 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one chemrevlett.com |

Characterization of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions. nih.gov In the case of this compound, the presence of a fluorine atom, an N-H group, and aromatic rings suggests a variety of possible non-covalent interactions that stabilize the crystal packing.

These interactions can include:

Hydrogen Bonds: The piperidine N-H group can act as a hydrogen bond donor, forming N-H···F or N-H···π interactions. In related structures, N-H···O hydrogen bonds are known to form infinite chains. researchgate.net

C-H···π Interactions: The aromatic tolyl group provides a π-system that can interact with C-H bonds from neighboring molecules, a common feature in the crystal structures of phenyl-substituted piperidines. researchgate.net

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal packing. researchgate.net

Fluorine Interactions: The fluorine atom can participate in weak C-H···F hydrogen bonds and F···F interactions, which play a significant role in the crystal packing of fluorinated organic compounds. mdpi.com

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H | F, N | Strong, directional interaction influencing packing motifs. |

| C-H···π Interaction | C-H (aliphatic/aromatic) | π-system (tolyl ring) | Important for stabilizing the lattice structure. researchgate.net |

| C-H···F Interaction | C-H (aliphatic/aromatic) | F | Weak hydrogen bond common in fluorinated compounds. mdpi.com |

| π-π Stacking | π-system (tolyl ring) | π-system (tolyl ring) | Contributes to crystal density and stability. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Presence (Methodological Focus)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental analytical method for identifying the functional groups within a molecule. researchgate.net These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. unl.edu Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light from a laser source. irdg.org

For this compound, a systematic analysis of the IR and Raman spectra allows for the confirmation of its key structural components. The assignment of vibrational bands is often supported by theoretical calculations, such as DFT, which can predict vibrational frequencies with a high degree of accuracy. researchgate.nettsijournals.com

Methodological Approach:

Sample Preparation: The compound is prepared for analysis, typically as a solid (e.g., in a KBr pellet for IR) or in a solution.

Spectral Acquisition: FT-IR and FT-Raman spectra are recorded over a standard range (e.g., 4000–400 cm⁻¹). tsijournals.com

Band Assignment: The observed spectral bands are assigned to specific vibrational modes (stretching, bending, rocking, etc.) of the molecule's functional groups. This process is guided by established correlation tables and often validated by comparing experimental data with frequencies calculated using computational methods like DFT (e.g., B3LYP/6-31G(d)). researchgate.net

Table 3: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Piperidine N-H | N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H | Asymmetric/Symmetric Stretch | 2980 - 2870 | IR, Raman |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | IR, Raman |

| Piperidine CH₂ | Scissoring/Bending | 1450 - 1470 | IR |

| C-F Bond | C-F Stretch | 1000 - 1400 | IR (strong) |

| C-N Bond | C-N Stretch | 1020 - 1250 | IR |

This methodological focus allows for a non-destructive and rapid confirmation of the presence of the piperidine ring, the tolyl group, and the fluorine substituent, providing a comprehensive vibrational profile of the molecule. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one |

| 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one |

| 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one |

| 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one |

| 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the properties of piperidine (B6355638) derivatives. nih.govbohrium.comtandfonline.com By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for studying molecules of this size and complexity.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within 4-Fluoro-4-(m-tolyl)piperidine. The piperidine ring typically adopts a chair conformation to minimize steric strain. tandfonline.com The substituents—the fluorine atom and the m-tolyl group at the C4 position, and the hydrogen atom on the nitrogen—can exist in either axial or equatorial positions.

The optimized molecular structure and geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated using DFT methods, often with a basis set like 6-311G(d,p) or B3LYP/6-31G(d,p). tandfonline.comdntb.gov.ua These calculations reveal that the introduction of a fluorine atom can significantly influence the molecule's properties due to its high electronegativity. nih.gov

The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also elucidated through DFT. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. tandfonline.comekb.eg A smaller energy gap generally implies higher reactivity. For piperidine derivatives, the HOMO is often localized on the electron-rich regions, while the LUMO is situated on the electron-deficient parts of the molecule.

Table 1: Predicted Geometric and Electronic Parameters for this compound (Illustrative) Note: The following data is illustrative and would be derived from specific DFT calculations.

| Parameter | Predicted Value | Method/Basis Set |

| C4-F Bond Length | 1.41 Å | B3LYP/6-31G(d,p) |

| C4-C(tolyl) Bond Length | 1.53 Å | B3LYP/6-31G(d,p) |

| Piperidine Ring Conformation | Chair | B3LYP/6-31G(d,p) |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | -0.8 eV | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d,p) |

This table is for demonstration purposes. Actual values require specific computational runs.

The conformational landscape of this compound is determined by the relative energies of its different conformers. DFT calculations are crucial for systematically exploring this landscape and identifying the most stable conformations. researchgate.net The primary conformational equilibrium involves the chair forms of the piperidine ring with the fluorine and m-tolyl groups in axial or equatorial positions.

Studies on related 4-substituted piperidines have shown that the conformational free energies are similar to analogous cyclohexanes. nih.gov However, the presence of a polar substituent like fluorine can lead to a stabilization of the axial conformer upon protonation of the piperidine nitrogen. nih.gov This is attributed to electrostatic interactions between the substituent and the positively charged nitrogen. nih.gov

Computational investigations have revealed that the preference for an axial or equatorial fluorine atom is influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and steric repulsion. nih.govresearchgate.net Solvation effects also play a significant role, with the polarity of the solvent potentially altering the conformational preference. nih.govresearchgate.net For instance, in aqueous solution, the equatorial conformer of 4-fluoropiperidinium salt was found to be dominant, a puzzling observation that highlights the impact of the molecular dipole moment on the stabilization energy in polar solvents. nih.gov

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the transition states that connect reactants to products. The energy of these transition states determines the activation energy and, consequently, the reaction rate.

For instance, in nucleophilic substitution reactions at the fluorine-bearing carbon, DFT can model the approach of the nucleophile and the departure of the fluoride (B91410) leaving group. This allows for the characterization of the transition state structure and the elucidation of whether the reaction proceeds through a concerted or stepwise mechanism. The role of the catalyst in lowering the activation energy can also be investigated by modeling the catalyst's interaction with the substrate. acs.org

In the context of piperidine synthesis, computational methods have been used to understand the mechanisms of reactions like cyclization and dearomatization-hydrogenation sequences. nih.gov For example, the mechanism of Pd-catalyzed cyclization of enamines to form pyrroles has been proposed to proceed through oxidative addition, cyclization, reductive elimination, and isomerization steps. nih.gov

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. dntb.gov.uaresearchgate.net The MEP is calculated from the total electron density and provides a visual representation of the electrostatic potential on the molecule's surface. youtube.com

In the MEP map of a molecule like this compound, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

The electronegative fluorine atom will create a region of negative electrostatic potential, while the hydrogen atom on the piperidine nitrogen is expected to be a site of positive potential, especially in its protonated form. The aromatic tolyl group will also exhibit a characteristic charge distribution. Analysis of the MEP can provide insights into intermolecular interactions, such as hydrogen bonding, and can help to rationalize the molecule's reactivity and biological activity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Behavior in Different Environments (e.g., Gas Phase, Solution)

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in different environments. researchgate.net

By simulating the molecule in the gas phase, one can observe its intrinsic conformational preferences without the influence of a solvent. In contrast, simulations in a solvent, such as water or an organic solvent, can reveal how intermolecular interactions with the solvent molecules affect the conformational equilibrium. researchgate.net These simulations can provide a more realistic picture of the molecule's behavior in solution, which is particularly important for understanding its properties in biological systems or as a reactant in solution-phase chemistry. biorxiv.org

MD simulations can be used to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Long-timescale MD simulations can reveal rare conformational transitions and provide a comprehensive understanding of the molecule's dynamic nature. frontiersin.org

4 Fluoro 4 M Tolyl Piperidine As a Chemical Research Scaffold and Building Block

Utility in the Construction of Complex Heterocyclic Architectures

The 4-Fluoro-4-(m-tolyl)piperidine scaffold is a valuable precursor for the synthesis of more intricate heterocyclic systems. The piperidine (B6355638) ring can be functionalized at various positions, and the aryl group can be modified to introduce additional complexity. This allows for the construction of novel molecular frameworks with potential applications in various areas of chemical research.

One of the key strategies for building complex architectures from piperidine-based scaffolds involves the formation of spirocyclic systems. For instance, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base. rsc.org This methodology allows for the preparation of highly enantioenriched piperidines with multiple points of substitution, which can serve as three-dimensional fragments in drug discovery. rsc.org Although not specifically demonstrated with the m-tolyl derivative, this approach highlights the potential of 4-fluoro-4-arylpiperidines in accessing complex, stereochemically defined structures.

Furthermore, the piperidine ring can undergo various cyclization reactions to form fused or bridged heterocyclic systems. For example, intramolecular radical cyclization of 1,6-enynes bearing a piperidine ring has been used to synthesize polysubstituted alkylidene piperidines. nih.gov Such strategies, when applied to derivatives of this compound, could lead to the generation of novel and structurally diverse heterocyclic compounds.

A summary of synthetic strategies for complex heterocycle construction is presented in the table below:

| Synthetic Strategy | Description | Potential Outcome with this compound |

| Spirocyclization | Formation of a spirocyclic system by creating a new ring that shares one atom with the piperidine ring. | Generation of spiro-heterocycles with a defined stereocenter at the spiro-carbon. |

| Fused Ring Formation | Construction of a new ring that shares two adjacent atoms with the piperidine ring. | Synthesis of bicyclic systems containing the this compound core. |

| Bridged Ring Formation | Creation of a new ring that shares two non-adjacent atoms with the piperidine ring. | Access to rigid, three-dimensional polycyclic frameworks. |

Contribution to Novel Chemical Scaffold Development in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecules for high-throughput screening. scispace.comcam.ac.uk The this compound scaffold is an excellent starting point for DOS due to its inherent three-dimensionality and the presence of multiple functionalization points. By systematically varying the substituents on the piperidine nitrogen and the tolyl ring, as well as by modifying the piperidine ring itself, a large and diverse library of compounds can be generated. nih.gov

A general protocol for the DOS of 2,4,6-trisubstituted piperidines has been developed using Type II Anion Relay Chemistry (ARC). nih.gov This modular approach allows for the stereocontrolled synthesis of all possible stereoisomers of the piperidine scaffold. The application of such a strategy to this compound could lead to the development of novel chemical scaffolds with a wide range of biological activities. The key to a successful DOS campaign is the ability to generate skeletal diversity from a common precursor. mdpi.com

The development of a heteropolycyclic and sp3-rich scaffold for library synthesis has been demonstrated from a highly diastereoselective Petasis/Diels-Alder reaction sequence. dtu.dk This approach highlights the potential for creating complex and three-dimensional scaffolds from relatively simple starting materials. The this compound core can serve as a similar foundation for the generation of novel scaffolds with high Fsp3 character, a desirable feature for drug candidates. mdpi.com

Application in the Design and Synthesis of Chemical Probes for Research (without mention of biological targets/activity)

Chemical probes are essential tools for studying biological processes in a non-invasive manner. The this compound scaffold can be readily incorporated into the design of chemical probes, particularly for positron emission tomography (PET) imaging. The fluorine atom can be replaced with a radioactive isotope, such as fluorine-18, to create a PET tracer.

For example, a fluorinated analog of the investigational drug MCC950, termed Fluoro-MCC950, was synthesized for potential use in PET imaging. uq.edu.au This demonstrates the feasibility of incorporating a fluorine atom into a complex molecule for imaging purposes. Similarly, the synthesis of [11C]PD-132301, a PET probe for SOAT1, highlights the utility of radiolabeled small molecules in research. uq.edu.au

The design of a chemical probe involves several key considerations, including the choice of the core scaffold, the site of radiolabeling, and the attachment of any necessary linkers or targeting moieties. The this compound scaffold offers a stable and synthetically tractable platform for the development of novel chemical probes. The synthesis of such probes often involves multi-step sequences, starting from a suitable precursor and incorporating the radioisotope in the final steps.

Strategies for Generation of Chemical Libraries Based on the Piperidine Core

The generation of chemical libraries is a crucial step in the drug discovery process. vipergen.com The this compound core provides a robust and versatile starting point for the construction of focused or diverse chemical libraries. Several strategies can be employed to generate libraries based on this scaffold.

One common approach is parallel synthesis, where a common intermediate is reacted with a variety of building blocks to generate a library of related compounds. For example, a library of bis-cyclic guanidines was synthesized and screened for antibacterial activity. nih.gov A similar strategy could be applied to this compound, where the piperidine nitrogen is functionalized with a diverse set of substituents.

Another strategy is to use a "build-couple-pair" approach to generate stereochemically diverse libraries. This method was used to create a library of 14-membered macrocycles. mdpi.com By applying this strategy to derivatives of this compound, it would be possible to generate libraries of complex, three-dimensional molecules. The generation of natural product-like libraries is also a valuable strategy, and methods for both solution- and solid-phase synthesis have been developed to achieve this. acs.org

Key strategies for chemical library generation from the this compound core are outlined in the table below:

| Strategy | Description | Example Application |

| Parallel Synthesis | A common intermediate is reacted with a diverse set of reagents in parallel to generate a library of individual compounds. | Functionalization of the piperidine nitrogen with various acylating or alkylating agents. |

| Split-and-Pool Synthesis | A solid-phase synthesis method where beads are split into multiple portions, reacted with different building blocks, and then pooled together for subsequent reactions, leading to a large library of compounds. | Generation of a large combinatorial library with diverse substituents on the piperidine scaffold. |

| Diversity-Oriented Synthesis (DOS) | A strategy that aims to create structural diversity by employing branching reaction pathways from a common starting material. | Use of different cyclization or functionalization reactions on the piperidine ring to generate distinct molecular scaffolds. |

Precursor in Analog Synthesis and Structure-Based Chemical Design

The this compound scaffold is an important precursor for the synthesis of analogs in structure-based drug design. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its presence can significantly influence the physicochemical properties of a molecule, such as its pKa and metabolic stability. acs.org

In the development of kinesin spindle protein (KSP) inhibitors, for example, β-fluorination of a piperidine ring was found to modulate the pKa of the piperidine nitrogen and reduce P-glycoprotein (Pgp) efflux. acs.org This highlights the strategic use of fluorine in optimizing the properties of a lead compound. The this compound scaffold provides a ready source of a fluorinated piperidine moiety for similar applications.

Structure-based design often involves the synthesis of a series of analogs to probe the structure-activity relationship (SAR) of a compound. The this compound scaffold can be readily modified to generate a range of analogs with different substituents on the tolyl ring or at other positions on the piperidine ring. This allows for a systematic exploration of the chemical space around the core scaffold and the identification of compounds with improved properties. The synthesis of unsaturated piperidines from piperidones via a silyl (B83357) reagent is one of many synthetic routes that can be employed to generate such analogs. google.com

Q & A

Q. Characterization methods :

Q. Table 1: Representative elemental analysis data for fluorinated piperidine derivatives

| Compound | Theoretical (%) | Found (%) |

|---|---|---|

| C | 65.66 | 65.53 |

| H | 6.89 | 6.81 |

| N | 3.83 | 3.75 |

| Adapted from fluorophenyl-piperidine analogs . |

Advanced: How can computational modeling predict the physicochemical and nonlinear optical properties of this compound?

Answer:

- Density Functional Theory (DFT) with functionals like B3LYP/6-31G(d,p) calculates dipole moment , polarizability , and first-order hyperpolarizability to assess nonlinear optical potential .

- QSAR models correlate structural descriptors (e.g., logP, topological polar surface area) with bioactivity. ADMET Predictor™ software evaluates pharmacokinetic properties like blood-brain barrier permeability .

Advanced: How can researchers resolve contradictions in spectral or crystallographic data for fluorinated piperidines?

Answer:

- X-ray crystallography determines absolute configuration and resolves stereochemical ambiguities (e.g., spiro-piperidine systems) .

- 2D NMR techniques (e.g., NOESY, HSQC) clarify spatial arrangements of substituents in flexible piperidine rings .

- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers away from oxidizers.

- Dispose of waste via licensed chemical treatment facilities .

Note: Piperidine derivatives often cause respiratory irritation (GHS H335) .

Advanced: How to design pharmacological assays to evaluate this compound’s activity?

Answer:

- Radioligand binding assays (e.g., [³H]N-methylspiperone for dopamine D2-like receptors) quantify affinity .

- Functional assays :

- β-arrestin recruitment to assess GPCR signaling.

- cAMP inhibition for receptor antagonism .

- Dose-response curves (IC₅₀/pIC₅₀) validate potency and selectivity .

Advanced: What strategies improve the pharmacokinetic profile of fluorinated piperidine analogs?

Answer:

- Structural modifications :

- In silico ADMET screening : Predict absorption, CYP450 interactions, and toxicity early in development .

Basic: Which analytical techniques confirm purity and stability of this compound?

Answer:

- HPLC with UV/fluorescence detection (≥95% purity threshold).

- Stability studies :

Advanced: How do electronic effects of fluorine influence the compound’s reactivity and bioactivity?

Answer:

- Electron-withdrawing fluorine alters piperidine ring conformation, enhancing receptor binding via steric/electronic complementarity .

- Hyperconjugation effects stabilize transition states in nucleophilic substitution reactions, aiding synthetic scalability .

Notes

- Methodologies are derived from analogous fluorinated piperidine systems in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.